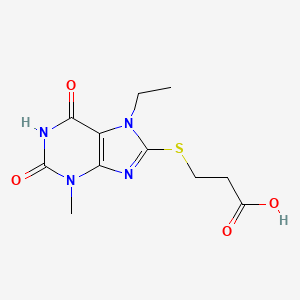

3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

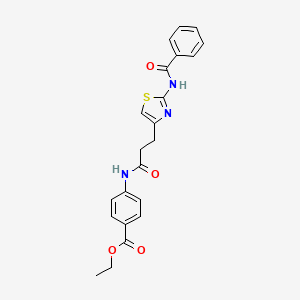

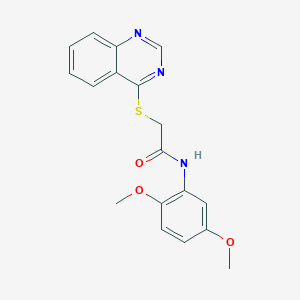

The compound 3-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a derivative of propanoic acid with a purine base as a substituent. This structure suggests potential biological activity, given the importance of purine derivatives in biochemistry and pharmacology. The presence of a thioether linkage to the purine ring and the propanoic acid moiety indicates that this compound could be an intermediate or a final product in the synthesis of biologically active molecules.

Synthesis Analysis

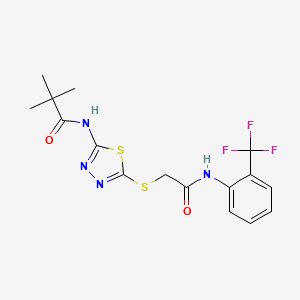

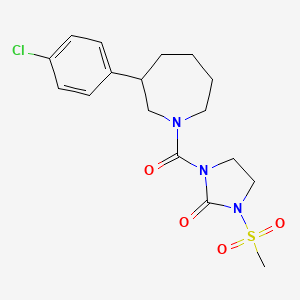

The synthesis of related compounds has been described in the literature. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized through a condensation reaction involving thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde . Similarly, 2-amino-3-(purin-9-yl)propanoic acids were prepared from corresponding purines by the Strecker synthesis . These methods could potentially be adapted for the synthesis of the compound , with modifications to the starting materials and reaction conditions to accommodate the specific substituents on the purine base.

Molecular Structure Analysis

The molecular structure of the compound includes a purine base, which is a bicyclic aromatic heterocycle consisting of a pyrimidine ring fused to an imidazole ring. The purine is substituted at the 8-position with a thioether linkage to a propanoic acid moiety. The presence of both the keto and thioether functional groups in close proximity within the molecule could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by the functional groups present. The thioether linkage could undergo oxidation, and the propanoic acid moiety could participate in reactions typical of carboxylic acids, such as esterification or amidation. The purine base itself could be involved in nucleophilic substitution reactions at the 6-position or electrophilic aromatic substitution at other positions on the ring, depending on the reaction conditions and the presence of activating or deactivating groups.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, we can infer from related compounds that it would exhibit properties typical of both purine derivatives and carboxylic acids. This includes potential solubility in polar solvents, the ability to form salts with bases, and the potential to exhibit tautomeric shifts due to the keto groups in the purine ring. The compound's melting point, boiling point, and stability would depend on the precise structure and substituents present.

The anti-inflammatory activity of similar compounds has been demonstrated using the rat paw edema method, indicating that the compound may also possess such biological activities . Additionally, the immunobiological activity of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives has been studied, with some derivatives showing significant effects on chemokine secretion and nitric oxide biosynthesis . These findings suggest that the compound could have potential applications in the treatment of inflammatory conditions or as an immunomodulatory agent.

Wissenschaftliche Forschungsanwendungen

1. Crystallization Studies

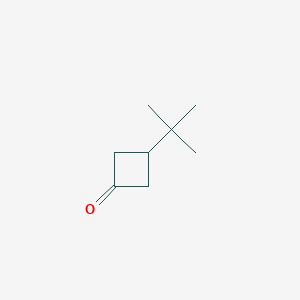

The compound 7-(5-Carboxypentyl)-1,3-dimethylxanthine, which shares a similar molecular structure with the requested compound, has been studied for its crystallization properties. It was synthesized and crystallized from ethyl acetate, with hydrogen bonds playing a significant role in the formation of layers parallel to a specific plane (Carvalho, Emmerling, & Schneider, 2007).

2. Heterocyclic Chemistry

Research into condensed sulfur-containing pyridine systems, specifically focusing on the alkylation of 3-cyanopyridine-2(1H)-thiones, resulted in the formation of various pyrido-thieno-diazepino-purine derivatives. This area of research highlights the versatility of purine derivatives in constructing complex heterocyclic systems (Dotsenko, Sventukh, & Krivokolysko, 2012).

3. Intermediate in Synthesis

The synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in producing biologically active thioxo-thiazanones, is another application. This study illustrates the use of anhydrous solvents in the initial stages of dithiocarbamic acid salt formation, showcasing the compound's role in complex chemical syntheses (Orlinskii, 1996).

4. Uracil Derivatives Synthesis

Research into the synthesis and structural studies of uracil derivatives involved the compound methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. This study demonstrates the utility of purine derivatives in the synthesis and crystallography of uracil derivatives, expanding the scope of its applications in organic chemistry (Liu et al., 2014).

Eigenschaften

IUPAC Name |

3-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-3-15-7-8(14(2)10(19)13-9(7)18)12-11(15)20-5-4-6(16)17/h3-5H2,1-2H3,(H,16,17)(H,13,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWJPJKTDWPPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)

![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)